2-(2-Chloroethyl)benzimidazole
Overview
Description
“2-(2-Chloroethyl)benzimidazole” is a chemical compound with the molecular formula C9H9ClN2 . It is a derivative of benzimidazole, a bicyclic aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “2-(2-Chloroethyl)benzimidazole”, often involves condensation, cyclization, or employing green chemistry aspects such as utilizing solvent-free conditions, metal-free conditions, or using nanoparticle catalysts . A specific synthesis method for 2-chloromethyl-1H-benzimidazole derivatives involves condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloroethyl)benzimidazole” consists of a benzimidazole core with a 2-chloroethyl group attached . The benzimidazole core is a bicyclic structure containing a benzene ring fused with an imidazole ring .
Chemical Reactions Analysis
Benzimidazole derivatives, including “2-(2-Chloroethyl)benzimidazole”, have been found to exhibit various types of biological activity, including anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloroethyl)benzimidazole” are largely determined by its molecular structure. It has a molecular weight of 180.634 Da and a monoisotopic mass of 180.045425 Da .
Scientific Research Applications
Antibacterial Activity
Patil et al. (2016) synthesized 2-chloromethyl-1-H-benzimidazole derivatives and evaluated their antibacterial activity, finding promising results against certain bacterial strains (Patil et al., 2016).
Anticancer Properties
Omar et al. (1982) reported on benzimidazole and benzothiazole alkylating agents, including a derivative of 2-(2-Chloroethyl)benzimidazole, which showed high antileukemic activity in certain leukemia models (Omar et al., 1982). Yurttaş et al. (2013) synthesized benzimidazole derivatives and investigated their anticancer activities, particularly against breast cancer and glioma cell lines (Yurttaş et al., 2013).
Anti-Viral Effects
Bretner et al. (2005) studied the anti-helicase activity of 1H-benzimidazole analogues, including derivatives with 2-chloroethyl substitutions, against hepatitis C virus (HCV) and other Flaviviridae (Bretner et al., 2005).
Corrosion Inhibition
Khaled (2003) and Obot & Obi-Egbedi (2010) explored the use of benzimidazole derivatives, including 2-(2-Chloroethyl)benzimidazole, as corrosion inhibitors in various acidic environments, demonstrating their efficacy in protecting metals (Khaled, 2003); (Obot & Obi-Egbedi, 2010).
Biological Impact in Agriculture and Veterinary Medicine
Davidse (1986) detailed the application of benzimidazole fungicides, including their mechanism of action and biological impact in agriculture and veterinary medicine (Davidse, 1986).
DNA Topoisomerase Inhibition
Alpan et al. (2007) investigated benzimidazole derivatives, including 1H-benzimidazole, as inhibitors of mammalian DNA topoisomerase I, offering insights into potential therapeutic applications (Alpan et al., 2007).
Future Directions
The future directions for “2-(2-Chloroethyl)benzimidazole” and similar compounds are promising. They are being explored for their potential as anticancer agents . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity. This will help in the further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .
properties
IUPAC Name |
2-(2-chloroethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGGOLWUZCCVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480876 | |
Record name | 2-(2-chloroethyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)benzimidazole | |
CAS RN |
405173-97-9 | |
Record name | 2-(2-chloroethyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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